Sarcosylglycylglycine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

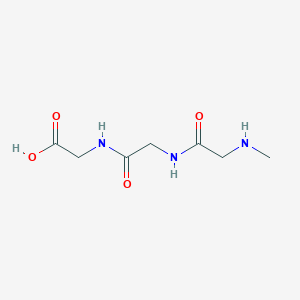

Structure

3D Structure

Properties

IUPAC Name |

2-[[2-[[2-(methylamino)acetyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O4/c1-8-2-5(11)9-3-6(12)10-4-7(13)14/h8H,2-4H2,1H3,(H,9,11)(H,10,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWOFXURFHXRJBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)NCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400134 | |

| Record name | ST50554127 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18479-98-6 | |

| Record name | ST50554127 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of Sarcosylglycylglycine

This guide provides a comprehensive technical overview of the methodologies for synthesizing and purifying the tripeptide Sarcosylglycylglycine (Sar-Gly-Gly). Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced aspects of peptide synthesis, offering field-proven insights and detailed protocols. The content is structured to elucidate the rationale behind experimental choices, ensuring a thorough understanding of the underlying chemical principles.

Section 1: Strategic Approaches to this compound Synthesis

The synthesis of Sar-Gly-Gly, a tripeptide comprising sarcosine, glycine, and another glycine residue, can be approached through two primary methodologies: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (LPPS). The choice between these methods is dictated by factors such as the desired scale of synthesis, purity requirements, and available resources.

Solid-Phase Peptide Synthesis (SPPS): An Efficient and Controlled Approach

SPPS is a widely adopted technique for peptide synthesis due to its efficiency, ease of automation, and simplified purification of the final product.[1][2] The core principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin.[1] This immobilization allows for the use of excess reagents to drive reactions to completion, with byproducts and unreacted materials being easily removed by washing and filtration.[1][3]

A critical consideration in the SPPS of Sar-Gly-Gly is the potential for steric hindrance from the N-methyl group of sarcosine, which can impede coupling efficiency.[4] Careful selection of coupling reagents and reaction conditions is therefore paramount to ensure high yields.

-

Protecting Group Strategy: The most common strategies for SPPS are the Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) approaches, which refer to the temporary protecting group on the α-amino group of the incoming amino acid.[5][6]

-

Fmoc/tBu Strategy: This orthogonal system is popular due to the mild base-lability of the Fmoc group (typically removed with piperidine) and the acid-lability of the side-chain protecting groups (like tert-butyl) and the resin linker.[6][7]

-

Boc/Bn Strategy: This "quasi-orthogonal" strategy employs the acid-labile Boc group for Nα-protection and benzyl-based groups for side-chain protection, which are also cleaved by strong acid.[6]

-

-

Resin Selection: The choice of resin depends on whether the desired product is a C-terminal acid or amide. For Sar-Gly-Gly with a free C-terminus, a Wang resin or a 2-chlorotrityl chloride (2-CTC) resin is suitable for the Fmoc strategy.

-

Coupling Reagents: To overcome the steric hindrance of sarcosine, potent coupling reagents are recommended. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) are effective. Uronium/aminium-based reagents like HBTU, HATU, or HCTU are also excellent choices for promoting efficient amide bond formation.

Figure 1: General workflow for the Solid-Phase Peptide Synthesis of this compound.

Solution-Phase Peptide Synthesis (LPPS): A Classic and Scalable Method

LPPS, also known as liquid-phase peptide synthesis, involves the stepwise coupling of amino acids in a homogenous solution.[7] While generally more labor-intensive than SPPS due to the need for purification of intermediates at each step, LPPS is highly scalable and can be more cost-effective for large-scale production.[1][8] It also offers greater flexibility in the choice of protecting groups and coupling strategies.[7]

-

Protecting Group Strategy: The judicious selection of orthogonal protecting groups is crucial to prevent unwanted side reactions.[9][10] A common strategy involves protecting the N-terminus of one amino acid and the C-terminus of the other to direct the amide bond formation.

-

N-terminal Protection: The benzyloxycarbonyl (Z) group and the tert-butoxycarbonyl (Boc) group are frequently used.[5] The Z group is typically removed by catalytic hydrogenation, while the Boc group is cleaved under acidic conditions.[5]

-

C-terminal Protection: Simple esters, such as methyl or ethyl esters, are common and are removed by saponification. Benzyl esters are also utilized and can be cleaved by hydrogenation.

-

-

Coupling Reagents: Similar to SPPS, carbodiimides (DCC, EDC) and uronium salts (HBTU, TBTU) are effective for promoting peptide bond formation in solution.[11][12][13]

Figure 2: A representative solution-phase synthesis route for this compound.

Section 2: Purification Methodologies for High-Purity this compound

Following synthesis, the crude peptide product contains the target molecule along with various impurities such as truncated sequences, deletion sequences, and byproducts from side reactions. Therefore, a robust purification strategy is essential to achieve the high purity required for research and pharmaceutical applications.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The Gold Standard

RP-HPLC is the most powerful and widely used technique for the purification of synthetic peptides.[8][14] The separation is based on the differential partitioning of the peptide and impurities between a non-polar stationary phase (typically C8 or C18 alkyl chains bonded to silica) and a polar mobile phase.[15][16]

| Parameter | Recommended Condition | Rationale |

| Stationary Phase | C18 silica gel | Provides excellent hydrophobic retention for a wide range of peptides. |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water | TFA acts as an ion-pairing agent, improving peak shape and resolution.[14] |

| Mobile Phase B | 0.1% TFA in acetonitrile | Acetonitrile is a common organic modifier that elutes the peptide from the column.[14] |

| Gradient | A linear gradient from low to high percentage of Mobile Phase B | Allows for the separation of closely related impurities from the target peptide. |

| Detection | UV absorbance at 210-220 nm | The peptide bond absorbs strongly in this wavelength range.[8] |

Experimental Protocol for RP-HPLC Purification:

-

Sample Preparation: Dissolve the crude lyophilized peptide in a minimal amount of Mobile Phase A.

-

Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B).

-

Injection and Gradient Elution: Inject the sample and begin a linear gradient of increasing Mobile Phase B. The exact gradient will need to be optimized based on the hydrophobicity of Sar-Gly-Gly and its impurities.

-

Fraction Collection: Collect fractions corresponding to the main peak of interest.

-

Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to confirm purity.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white powder.[8]

Ion-Exchange Chromatography (IEX): An Orthogonal Purification Step

Ion-exchange chromatography separates molecules based on their net charge.[15] This technique can be a valuable orthogonal or complementary step to RP-HPLC, particularly for removing impurities with different charge characteristics.[16] Since Sar-Gly-Gly is zwitterionic at neutral pH, its charge can be manipulated by adjusting the pH of the mobile phase, allowing for either cation-exchange or anion-exchange chromatography.

Crystallization: A Method for Achieving High Purity and a Stable Solid Form

Crystallization can be an effective final purification step to obtain a highly pure and stable crystalline form of the peptide.[17][18] However, inducing crystallization in peptides can be challenging due to their conformational flexibility.[17][19]

Key Steps in Peptide Crystallization:

-

Solvent Screening: Identify a solvent system in which the peptide has moderate solubility.[19]

-

Supersaturation: Create a supersaturated solution of the peptide by methods such as slow evaporation of the solvent, cooling, or the addition of an anti-solvent.

-

Crystal Growth: Allow sufficient time for crystals to form. Seeding with a small crystal can sometimes facilitate this process.

-

Isolation and Characterization: The resulting crystals are isolated, washed, and can be characterized by techniques like X-ray diffraction (XRD) to confirm their crystalline nature.[19]

Section 3: Characterization of this compound

After synthesis and purification, it is imperative to confirm the identity and purity of the final product.

-

Mass Spectrometry (MS): Provides the molecular weight of the peptide, confirming the correct sequence has been synthesized.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the peptide.

References

- Waters Corporation.

- Gilson.

- Bachem.

- Polypeptide.

- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.

- National Institutes of Health. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP)

- Creative Biostructure.

- ACS Publications. Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure.

- APC. Peptide Crystallization: Techniques, Challenges, and Solutions.

- National Institutes of Health. Protecting Groups in Peptide Synthesis.

- Cambrex.

- Protecting Groups in Peptide Synthesis: A Detailed Guide.

- Bachem. Introduction to Peptide Synthesis Methods.

- University of Calgary. Ch27 : Peptide synthesis.

- ResearchGate. How can we recrystallize the highly polar peptide molecule having 50 % purity in LCMS?.

- ResearchGate. How to get (or crystallize)

- Springer Nature Experiments. Protecting Groups in Peptide Synthesis.

- Benchchem. Technical Support Center: Solid-Phase Synthesis of Gly-Gly-Sar Peptides.

- Chemistry LibreTexts. 12.5: Peptide Synthesis- Solution-Phase.

- Biosynth. Protecting Groups in Peptide Synthesis.

- The Royal Society of Chemistry. Experimental procedures Solid phase peptide synthesis (SPPS).

- MDPI. Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®).

- Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- Bachem. Solid Phase Peptide Synthesis (SPPS) explained.

- University of the Pacific Scholarly Commons. Solid Phase Peptide Synthesis.

- National Center for Biotechnology Information.

Sources

- 1. bachem.com [bachem.com]

- 2. Scholarly Commons - Pacific Undergraduate Research and Creativity Conference (PURCC): Solid Phase Peptide Synthesis [scholarlycommons.pacific.edu]

- 3. peptide.com [peptide.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 6. biosynth.com [biosynth.com]

- 7. bachem.com [bachem.com]

- 8. bachem.com [bachem.com]

- 9. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 11. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. hplc.eu [hplc.eu]

- 15. gilson.com [gilson.com]

- 16. polypeptide.com [polypeptide.com]

- 17. creative-biostructure.com [creative-biostructure.com]

- 18. cambrex.com [cambrex.com]

- 19. approcess.com [approcess.com]

An In-depth Technical Guide to the Physicochemical Properties of Sarcosylglycylglycine

This guide provides a comprehensive exploration of the physicochemical properties of the tripeptide Sarcosylglycylglycine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of data points. It delves into the causality behind experimental choices and provides field-proven insights into the characterization of N-methylated peptides, a class of molecules known for their unique conformational and stability profiles.

Introduction: The Significance of N-Methylation in Peptide Science

This compound, a tripeptide composed of sarcosine, glycine, and another glycine residue, is of significant interest due to the presence of an N-methylated amino acid (sarcosine) at its N-terminus. N-methylation is a critical modification in peptide chemistry that can profoundly influence a peptide's properties. It enhances metabolic stability by protecting against enzymatic degradation, improves membrane permeability, and can modulate the peptide's binding affinity and specificity by introducing conformational rigidity. However, these advantageous properties come with challenges in synthesis, purification, and characterization, which this guide will address.

Core Physicochemical Properties

Direct experimental data for this compound is not extensively available in public databases. Therefore, to provide a useful framework for researchers, we present a combination of computed properties and experimental data from the closely related, non-methylated tripeptide, Glycylglycylglycine. These values should be used as estimations and underscore the importance of experimental determination for this compound.

Table 1: Core Physicochemical Properties of this compound and Comparative Data for Glycylglycylglycine

| Property | This compound (Predicted/Estimated) | Glycylglycylglycine (Experimental Data) | Source |

| Molecular Formula | C7H13N3O4 | C6H11N3O4 | [1] |

| Molecular Weight | 203.20 g/mol | 189.17 g/mol | [1][2] |

| CAS Number | 18479-98-6 | 556-33-2 | [1][2] |

| Appearance | White to off-white powder (Expected) | Crystals | [2] |

| Solubility in Water | Expected to be soluble | 58.5 mg/mL at 25 °C | [2] |

| pKa (Acidic) | ~3.2 | 3.23 | [2] |

| pKa (Basic) | ~7.9 | 7.94 | [2] |

| LogP (Computed) | -3.1 (Estimated) | -2.68 | [2] |

Note: The data for this compound is estimated based on its structure and data from similar peptides. Experimental verification is highly recommended.

Synthesis and Purification of N-Methylated Peptides: A Note on Challenges and Strategies

The synthesis of N-methylated peptides like this compound presents unique challenges compared to their non-methylated counterparts. The steric hindrance from the N-methyl group can impede coupling reactions, potentially leading to lower yields and deletion sequences.

Expert Insight: From experience, the coupling of an amino acid onto an N-methylated residue is a critical step that requires careful selection of coupling reagents. Reagents such as (7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate (PyAOP) have shown improved efficacy in these challenging coupling reactions. Furthermore, during purification by reverse-phase HPLC, N-methylated peptides can exhibit broad or multiple peaks due to the slow interconversion between cis and trans isomers of the peptide bond involving the N-methylated residue. This is a crucial consideration for accurate characterization and isolation of the desired product.

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound. These protocols are designed to be self-validating and are based on established analytical techniques.

Determination of Aqueous Solubility

Causality: The shake-flask method is the gold standard for determining equilibrium solubility, as it ensures that the solution has reached saturation, providing a thermodynamically accurate measurement.

Protocol:

-

Add an excess amount of this compound powder to a known volume of deionized water in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Centrifugation can be used to aid separation.

-

Dilute the supernatant with a suitable solvent if necessary.

-

Quantify the concentration of this compound in the diluted supernatant using a validated analytical method, such as HPLC-UV.

-

Calculate the original solubility in mg/mL or mol/L.

Caption: Workflow for solubility determination.

pKa Determination by Potentiometric Titration

Causality: Potentiometric titration allows for the precise determination of the pKa values of the ionizable groups (the N-terminal amine and the C-terminal carboxylic acid) by monitoring the pH change upon the addition of a titrant.

Protocol:

-

Dissolve a known amount of this compound in deionized water to create a solution of known concentration (e.g., 0.1 M).

-

Calibrate a pH meter using standard buffer solutions.

-

Immerse the calibrated pH electrode into the peptide solution.

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) by adding small, precise volumes. Record the pH after each addition.

-

Continue the titration until the pH drops significantly.

-

In a separate experiment, titrate a fresh solution of the peptide with a standardized solution of a strong base (e.g., 0.1 M NaOH) and record the pH changes.

-

Plot the pH versus the volume of titrant added for both titrations.

-

The pKa values correspond to the pH at the half-equivalence points of the titration curves.

Caption: pKa determination workflow.

Structural Elucidation by Spectroscopic Techniques

Causality: NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous structural confirmation and conformational analysis.

Protocol:

-

Dissolve 5-10 mg of this compound in 0.5 mL of a deuterated solvent (e.g., D₂O).

-

Adjust the pD to a neutral value (around 7.0) using DCl or NaOD.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire a 1D ¹H NMR spectrum to identify all proton signals and their multiplicities.

-

Acquire a 1D ¹³C NMR spectrum to identify all carbon signals.

-

Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

For conformational studies, NOESY (Nuclear Overhauser Effect Spectroscopy) can be performed to identify through-space interactions between protons, which is particularly useful for observing the effects of N-methylation on the peptide backbone.

Causality: Mass spectrometry provides an accurate determination of the molecular weight of the peptide and can be used to confirm its amino acid sequence through fragmentation analysis.

Protocol:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).

-

Infuse the sample into an electrospray ionization (ESI) mass spectrometer.

-

Acquire a full scan mass spectrum to determine the molecular weight of the intact peptide.

-

Perform tandem mass spectrometry (MS/MS) by selecting the parent ion and subjecting it to collision-induced dissociation (CID).

-

Analyze the resulting fragment ions (b- and y-ions) to confirm the amino acid sequence.

Causality: FTIR spectroscopy is used to identify the functional groups present in the molecule and to gain insights into the secondary structure of the peptide.

Protocol:

-

Prepare a solid sample of this compound, either as a KBr pellet or by depositing a thin film on an ATR crystal.

-

Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Analyze the spectrum for characteristic absorption bands:

-

Amide I (C=O stretching) around 1650 cm⁻¹ provides information on the secondary structure.

-

Amide II (N-H bending and C-N stretching) around 1550 cm⁻¹.

-

O-H and N-H stretching in the region of 3000-3500 cm⁻¹.

-

Stability Assessment

Causality: Understanding the stability of a peptide under various conditions is crucial for its development as a therapeutic or research tool.

Protocol:

-

Prepare solutions of this compound in relevant buffers (e.g., PBS at pH 7.4) and store them at different temperatures (e.g., 4 °C, 25 °C, 37 °C).

-

At various time points, withdraw aliquots of the solutions.

-

Analyze the samples by a stability-indicating method, such as reverse-phase HPLC, to quantify the amount of intact peptide remaining and to detect any degradation products.

-

The stability can be reported as the percentage of the initial concentration remaining over time.

Conclusion

The physicochemical characterization of this compound requires a multi-faceted approach that combines theoretical understanding with rigorous experimental validation. The presence of the N-methylated sarcosine residue imparts unique properties that are both advantageous for drug development and challenging for analysis. The protocols and insights provided in this guide offer a robust framework for researchers to thoroughly characterize this and other N-methylated peptides, ensuring scientific integrity and facilitating their application in various scientific endeavors.

References

-

广州伟伯科技有限公司. 18479-98-6,this compound. [Link]

-

PubChem. Sarcosine | C3H7NO2 | CID 1088. [Link]

-

PubChem. Glycylsarcosine | C5H10N2O3 | CID 93131. [Link]

-

PubChem. Glycylglycine | C4H8N2O3 | CID 11163. [Link]

-

G-Biosciences. Mass Spectrometry Sample Prep. [Link]

-

PubMed. Fourier transform infrared spectroscopy of peptides. [Link]

-

PubChem. Glycylglycylglycine | C6H11N3O4 | CID 11161. [Link]

Sources

Determining the Critical Micelle Concentration of Sarcosyl-glycyl-glycine: Principles, Methodologies, and Practical Insights

An In-Depth Technical Guide

Abstract

Sarcosyl-glycyl-glycine represents a class of N-acyl peptide surfactants with significant potential in pharmaceutical and biotechnological applications due to its inherent biocompatibility and unique chemical structure. A fundamental parameter governing the physicochemical behavior and functional efficacy of any surfactant is its Critical Micelle Concentration (CMC). The CMC is the specific concentration at which individual surfactant monomers begin to self-assemble into thermodynamically stable aggregates known as micelles, a transition that profoundly alters properties such as surface tension, conductivity, and solubilization capacity.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately determine the CMC of novel surfactants like Sarcosyl-glycyl-glycine. We delve into the theoretical underpinnings of micellization, present detailed, field-proven protocols for the most reliable analytical techniques, and offer expert insights into experimental design and data interpretation. The methodologies described herein are designed as self-validating systems to ensure the generation of robust and reproducible data, which is paramount for formulation development, quality control, and mechanistic studies.

Introduction: The Significance of N-Acyl Peptide Surfactants

N-acyl amino acid and peptide surfactants are a class of amphiphiles synthesized from renewable resources, such as fatty acids and amino acids.[3][4] Their structure, comprising a hydrophobic acyl chain and a hydrophilic amino acid or peptide headgroup, mimics natural lipoamino acids, affording them desirable properties like high surface activity, low toxicity, and excellent biodegradability.[3] Sarcosyl-glycyl-glycine, an N-acyl derivative of the dipeptide glycyl-glycine linked to sarcosine (N-methylglycine), is an anionic surfactant designed to leverage these benefits.[4][5]

The utility of such a surfactant in advanced applications, including drug delivery systems, solubilization of poorly soluble active pharmaceutical ingredients (APIs), and as a stabilizing agent in biopharmaceutical formulations, is intrinsically linked to its CMC.[6] Above the CMC, the formation of micelles creates hydrophobic nanocores within the aqueous bulk phase, capable of encapsulating non-polar molecules.[6] Therefore, knowledge of the precise CMC value is not merely an academic exercise; it is a critical parameter that dictates the formulation strategy, efficiency, and ultimate performance of the end product.[2]

Caption: Molecular structure of Sarcosyl-glycyl-glycine.

The Phenomenon of Micellization: A Thermodynamic Perspective

The self-assembly of surfactant molecules into micelles is a spontaneous process driven primarily by the hydrophobic effect. In an aqueous environment, the hydrophobic tails of surfactant monomers disrupt the highly ordered hydrogen-bonding network of water molecules, which is an entropically unfavorable state. As the surfactant concentration increases, the system seeks a lower energy state. This is achieved through the aggregation of the hydrophobic tails into a core, shielded from the water by the hydrophilic headgroups, which remain in contact with the aqueous phase. This process minimizes the disruption of the water structure, leading to a significant increase in the overall entropy of the system.

The concentration at which this assembly begins is the CMC. Below the CMC, surfactant molecules exist predominantly as monomers, and properties like surface tension change dramatically with concentration.[7] Above the CMC, the monomer concentration remains relatively constant, and any additional surfactant molecules preferentially form new micelles.[8]

Caption: Surfactant self-assembly process.

Factors Influencing the CMC

The precise CMC value is sensitive to both the molecular structure of the surfactant and the experimental conditions.[9][10]

-

Structure of the Hydrophobic Group: Increasing the length of the acyl chain enhances the hydrophobicity of the molecule, which favors micellization and thus lowers the CMC value.[10]

-

Nature of the Hydrophilic Group: A bulkier or more highly charged hydrophilic headgroup can increase repulsion between monomers, making aggregation less favorable and thereby increasing the CMC.[9]

-

Presence of Electrolytes: For ionic surfactants like Sarcosyl-glycyl-glycine, the addition of electrolytes (salts) to the solution shields the electrostatic repulsion between the charged headgroups. This facilitates aggregation and leads to a significant decrease in the CMC.[10]

-

Temperature and pH: Temperature can have a complex effect, but for many ionic surfactants, its influence is less pronounced than for non-ionics.[10] pH is critical as it can alter the ionization state of the carboxylate headgroup, thereby affecting intermolecular repulsions and the CMC.[9]

Methodologies for CMC Determination

Several robust techniques can be employed to determine the CMC, each relying on the detection of the sharp change in a specific physicochemical property of the solution at the point of micellization.[11][12]

Surface Tensiometry

Principle of Causality: This is often considered the gold standard method. It is based on the principle that surfactant monomers adsorb at the air-water interface, effectively reducing the surface tension of the water.[2] As the surfactant concentration increases, the interface becomes progressively more saturated. Once the interface is fully saturated, further addition of monomers to the bulk solution results in the formation of micelles rather than further decreasing the surface tension. Consequently, the surface tension remains relatively constant above the CMC.[7][13] The CMC is identified as the concentration at the inflection point of the surface tension versus log-concentration plot.[11][14]

Experimental Protocol (Du Noüy Ring Method):

-

Stock Solution Preparation: Prepare a concentrated stock solution of Sarcosyl-glycyl-glycine in high-purity deionized water (e.g., 100 mM). Ensure complete dissolution.

-

Serial Dilutions: Prepare a series of at least 15-20 dilutions from the stock solution to cover a wide concentration range expected to bracket the CMC. A logarithmic spacing of concentrations is often most effective.[14]

-

Instrument Calibration: Calibrate the force tensiometer according to the manufacturer's instructions, typically using deionized water of a known surface tension.

-

Ring Preparation: The platinum-iridium Du Noüy ring must be meticulously cleaned before each measurement to ensure proper wetting. This is typically achieved by rinsing with solvent (e.g., ethanol or acetone) followed by flaming the ring to a red heat to burn off any organic residues.[14]

-

Measurement:

-

Pour the sample solution into a clean vessel.

-

Lower the tensiometer platform to submerge the ring in the liquid.

-

Slowly raise the ring through the interface. The instrument measures the force required to pull the ring from the surface.[14]

-

The software calculates the surface tension, applying necessary correction factors.

-

-

Data Analysis: Plot the measured surface tension (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis. The plot will show two distinct linear regions. The CMC is determined from the intersection point of the two extrapolated lines.[11][15]

Trustworthiness: This method is highly reliable for both ionic and non-ionic surfactants.[11] However, its accuracy is critically dependent on the purity of the surfactant and the solvent, as highly surface-active impurities can create a pronounced minimum in the curve near the CMC, complicating interpretation.[16]

Conductivity Measurement

Principle of Causality: This method is specifically applicable to ionic surfactants.[17] Below the CMC, Sarcosyl-glycyl-glycine behaves as a normal electrolyte, and the specific conductivity of the solution increases linearly with concentration, as each monomer contributes mobile ions (the surfactant anion and its counter-ion, e.g., Na⁺).[18] When micelles form, a significant fraction of the counter-ions become associated with the micelle surface, effectively reducing their mobility. Furthermore, the large, charged micelle itself has a lower molar conductivity than the equivalent number of free monomers. This leads to a distinct change in the slope of the conductivity versus concentration plot. The break point corresponds to the CMC.[11]

Experimental Protocol:

-

Solution Preparation: Prepare a series of surfactant solutions of varying concentrations in deionized water, similar to the tensiometry method.

-

Instrument Setup: Use a calibrated conductivity meter with a temperature-controlled cell, as conductivity is temperature-dependent. Set the thermostat to the desired experimental temperature (e.g., 25°C).

-

Measurement:

-

Starting with the most dilute solution, measure the specific conductance (κ).

-

Rinse the electrode thoroughly with the next solution to be measured before immersing it for the reading to avoid dilution errors.

-

Allow the reading to stabilize before recording the value for each concentration.

-

-

Data Analysis: Plot the specific conductance (κ) on the y-axis against the surfactant concentration (C) on the x-axis. The resulting graph will display two linear segments with different slopes. The CMC is the concentration at which these two lines intersect.[18][19]

Trustworthiness: The conductivity method is simple, rapid, and less susceptible to surface-active impurities than tensiometry.[16] Its primary limitation is that it is only suitable for ionic surfactants and may lack sensitivity for systems with low charge density or in high-conductivity media.[11][17]

Fluorescence Probe Spectroscopy

Principle of Causality: This is a highly sensitive method that utilizes a hydrophobic fluorescent probe, most commonly pyrene.[8][11] Pyrene has a low solubility in water but readily partitions into the hydrophobic core of micelles.[20] The fluorescence emission spectrum of pyrene is highly sensitive to the polarity of its microenvironment. Specifically, the ratio of the intensity of the first vibronic peak (I₁) to the third peak (I₃) is significantly lower in a non-polar (hydrophobic) environment compared to a polar (aqueous) one.[8] Below the CMC, pyrene resides in the polar aqueous environment, exhibiting a high I₁/I₃ ratio. As micelles form, pyrene molecules are incorporated into their non-polar cores, causing a sharp decrease in the I₁/I₃ ratio. The CMC is determined from the inflection point of a plot of the I₁/I₃ ratio versus surfactant concentration.[20][21]

Experimental Protocol:

-

Probe Stock Solution: Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone) at a concentration of approximately 10⁻³ M.

-

Sample Preparation:

-

Prepare a series of vials for each surfactant concentration.

-

Aliquot a small, precise volume of the pyrene stock solution into each vial.

-

Evaporate the solvent completely, leaving a thin film of pyrene. This ensures the final pyrene concentration is very low (typically 0.2–1.0 µM) and avoids artifacts from pyrene crystals.[20]

-

Add the prepared aqueous solutions of Sarcosyl-glycyl-glycine at different concentrations to the vials.

-

Allow the solutions to equilibrate overnight with gentle agitation to ensure pyrene solubilization.

-

-

Spectrofluorometer Setup: Set the excitation wavelength to approximately 335 nm. Record the emission spectra over a range that includes the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks.

-

Measurement: Measure the fluorescence emission spectrum for each sample.

-

Data Analysis: For each spectrum, calculate the ratio of the fluorescence intensities (I₁/I₃). Plot this ratio against the logarithm of the surfactant concentration. The data will typically form a sigmoidal curve. The CMC is often taken as the concentration at the midpoint of the transition or the intersection of the tangents from the pre- and post-micellar regions.[8]

Trustworthiness: This method is extremely sensitive and requires only small sample volumes, making it ideal for precious or novel surfactants.[11] It is crucial to control the probe concentration carefully to avoid influencing the micellization process itself.[20]

Experimental Workflow and Data Interpretation

A robust determination of the CMC relies on a systematic workflow from sample preparation to final analysis. The choice of method may depend on available instrumentation and the specific properties of the surfactant system being investigated.

Sources

- 1. justagriculture.in [justagriculture.in]

- 2. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 3. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 4. Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants: A review [comptes-rendus.academie-sciences.fr]

- 5. researchgate.net [researchgate.net]

- 6. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 8. agilent.com [agilent.com]

- 9. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]

- 10. pharmacy180.com [pharmacy180.com]

- 11. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. biolinscientific.com [biolinscientific.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. scribd.com [scribd.com]

- 16. researchgate.net [researchgate.net]

- 17. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Virtual Labs [csc-iiith.vlabs.ac.in]

- 19. jocpr.com [jocpr.com]

- 20. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Biocompatibility and Cytotoxicity Assessment of Sarcosylglycylglycine

Introduction

In the landscape of biomaterials and therapeutic development, short-chain peptides are emerging as highly versatile molecules.[1] Their appeal lies in their potential for high bioactivity, reduced immunogenicity, and enhanced tissue penetration compared to larger proteins.[2] Sarcosylglycylglycine (Sar-Gly-Gly) is a tripeptide of interest, composed of sarcosine (N-methylglycine), and two glycine residues. Its structure, featuring the N-methylated amino acid sarcosine, may confer unique properties such as increased solubility and resistance to enzymatic degradation, making it a candidate for applications in drug delivery or as a component of novel biomaterials.[3]

However, before any biomolecule can be considered for clinical or therapeutic use, a rigorous evaluation of its biological safety is paramount. This guide provides a comprehensive technical framework for assessing the biocompatibility and cytotoxicity of this compound. As a self-validating system, this document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale underpinning each experimental choice. Our approach is grounded in the internationally recognized standards for the biological evaluation of medical devices, ensuring a robust and reliable assessment.

Guiding Principles: The ISO 10993 Framework

The cornerstone of any biocompatibility assessment is a structured risk management process. The International Organization for Standardization (ISO) 10993 series of standards provides a globally harmonized framework for this evaluation.[4] ISO 10993-1 outlines the general principles for the biological evaluation of medical devices and materials, emphasizing a risk-based approach rather than a simple checklist of tests.[5]

For a novel peptide like this compound, the initial and most critical evaluation is for in vitro cytotoxicity, as specified in ISO 10993-5.[6][7] This standard provides the methodologies to assess whether a material or its extracts induce adverse cellular reactions such as cell death or inhibition of cell growth.[6] A material is considered cytotoxic if it causes a reduction in cell viability by more than 30%. This initial screening is a powerful tool to identify potential toxicity early in the development process.

Foundational In Vitro Cytotoxicity Assessment

The initial tier of cytotoxicity testing provides a quantitative measure of a material's effect on fundamental cellular processes. We will focus on two primary, complementary assays: one assessing cell membrane integrity and the other evaluating metabolic activity.

Assessment of Cell Membrane Integrity: Lactate Dehydrogenase (LDH) Assay

Expertise & Experience: The integrity of the plasma membrane is a primary indicator of cell health. When cells are damaged, they release their cytoplasmic contents into the surrounding culture medium. The Lactate Dehydrogenase (LDH) assay quantifies the activity of LDH, a stable cytoplasmic enzyme that is rapidly released upon membrane damage.[8] This makes it an excellent marker for cytotoxicity caused by necrosis or late-stage apoptosis.[9]

Trustworthiness: This protocol is self-validating through the inclusion of multiple controls. The spontaneous LDH release (untreated cells) establishes the baseline, while the maximum LDH release (cells lysed with a detergent) provides a 100% cytotoxicity reference. The test article's effect is normalized to these controls, ensuring the reliability of the calculated cytotoxicity percentage.

Experimental Protocol: LDH Cytotoxicity Assay

-

Cell Seeding:

-

Seed a suitable cell line (e.g., L929 mouse fibroblasts or Balb/c 3T3, as recommended by ISO 10993-5) into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well).[6]

-

Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.

-

-

Treatment Application:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile PBS or cell culture medium).

-

Perform serial dilutions to create a range of test concentrations.

-

Remove the old medium from the cells and replace it with 100 µL of the medium containing the various concentrations of this compound.

-

Controls:

-

Vehicle Control: Cells treated with the solvent used to dissolve the peptide.

-

Spontaneous Release Control: Untreated cells in culture medium only.

-

Maximum Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the final measurement.

-

Positive Control: Cells treated with a known cytotoxic substance (e.g., Doxorubicin).[10]

-

-

-

Incubation:

-

Incubate the plate for a relevant exposure time (typically 24 hours, as per ISO 10993-5).[6]

-

-

LDH Measurement:

-

Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

-

Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves a catalyst and a dye solution.

-

Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Add 50 µL of a stop solution provided with the kit.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Test Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100

-

Assessment of Metabolic Activity: MTT Assay

Expertise & Experience: While the LDH assay measures membrane damage, the MTT assay provides insight into the metabolic health of the cell population. The assay is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[11][12] The amount of formazan produced is directly proportional to the number of viable cells.[6]

Trustworthiness: The protocol's reliability is ensured by including a vehicle control to account for any effects of the solvent and a blank control (medium only) to subtract background absorbance. The results are expressed as a percentage of the viability of untreated cells, providing a clear and standardized measure.

Experimental Protocol: MTT Cell Viability Assay

-

Cell Seeding and Treatment:

-

Follow steps 1 and 2 from the LDH assay protocol to seed and treat the cells with this compound and controls.

-

-

Incubation:

-

Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[9]

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

-

Add 10 µL of the MTT stock solution to each well.

-

Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form within viable cells.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the crystals.[9]

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Test Sample / Absorbance of Vehicle Control) * 100

-

Experimental Workflow Visualization

Caption: General workflow for foundational in vitro cytotoxicity testing.

Mechanistic Insights: Distinguishing Apoptosis from Necrosis

Expertise & Experience: A simple viability score does not tell the whole story. Understanding how a substance causes cell death is crucial for a comprehensive risk assessment. Cell death primarily occurs via two distinct pathways: apoptosis and necrosis.

-

Apoptosis: A programmed, orderly process of cell suicide characterized by cell shrinkage, membrane blebbing, and DNA fragmentation, which does not typically elicit an inflammatory response.

-

Necrosis: A traumatic form of cell death resulting from acute injury, characterized by cell swelling and lysis, which releases cellular contents and can trigger inflammation.

Trustworthiness: Assays that can simultaneously detect markers for both apoptosis and necrosis provide a self-validating system to differentiate these cell death modalities. The Annexin V and Propidium Iodide (PI) or 7-AAD assay is a gold standard for this purpose. Annexin V binds to phosphatidylserine (PS), which flips to the outer membrane leaflet during early apoptosis.[7] PI and 7-AAD are nuclear stains that are excluded by cells with intact membranes, thus they only stain necrotic or late-apoptotic cells.[7]

Experimental Protocol: Annexin V / 7-AAD Apoptosis Assay

-

Cell Seeding and Treatment:

-

Seed cells in a 6-well plate at an appropriate density to reach about 70-80% confluency at the time of the assay.

-

Treat cells with this compound at relevant concentrations (e.g., the IC50 value determined from MTT/LDH assays) for the desired time.

-

Include an untreated control and a positive control for apoptosis (e.g., staurosporine).

-

-

Cell Harvesting:

-

Collect both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation buffer or brief trypsinization.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

-

Staining:

-

Wash the cells once with cold PBS.

-

Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of 7-AAD solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Data Interpretation:

-

Live Cells: Annexin V-negative and 7-AAD-negative.

-

Early Apoptotic Cells: Annexin V-positive and 7-AAD-negative.

-

Late Apoptotic/Necrotic Cells: Annexin V-positive and 7-AAD-positive.

-

Necrotic Cells: Annexin V-negative and 7-AAD-positive.

-

-

Cell Death Pathway Visualization

Caption: Distinguishing apoptosis and necrosis using Annexin V/7-AAD staining.

Hemocompatibility Assessment: Hemolysis Assay

Expertise & Experience: For any material that may directly or indirectly contact blood, assessing its hemocompatibility is a mandatory safety evaluation as per ISO 10993-4.[7] The hemolysis assay is a fundamental hemocompatibility test that determines a material's propensity to damage red blood cells (erythrocytes), causing the release of hemoglobin. The assay, based on ASTM F756 standards, quantifies hemoglobin release spectrophotometrically.

Trustworthiness: The protocol's integrity is maintained by comparing the test material against negative (PBS) and positive (deionized water) controls. The negative control establishes the baseline for spontaneous hemolysis, while the positive control represents 100% hemolysis. This bracketing allows for precise quantification of the hemolytic potential of this compound.

Experimental Protocol: Direct Contact Hemolysis Assay (ASTM F756)

-

Blood Preparation:

-

Obtain fresh human or rabbit blood collected with an anticoagulant (e.g., citrate).

-

Dilute the blood with PBS to achieve a specific hemoglobin concentration.

-

-

Sample Preparation:

-

Prepare solutions of this compound in PBS at various concentrations.

-

Controls:

-

Negative Control: PBS alone.

-

Positive Control: Deionized water (induces osmotic lysis).

-

-

-

Incubation:

-

Add 1 mL of the diluted blood to tubes containing 1 mL of the this compound solutions or controls.

-

Incubate the tubes at 37°C for 3 hours with gentle agitation.

-

-

Sample Processing:

-

After incubation, centrifuge the tubes at 800 x g for 15 minutes to pellet the intact red blood cells.

-

Carefully collect the supernatant, which contains the released hemoglobin.

-

-

Hemoglobin Quantification:

-

Transfer the supernatant to a 96-well plate.

-

Measure the absorbance of the supernatant at 540 nm. This absorbance is directly proportional to the concentration of free hemoglobin.

-

-

Calculation:

-

Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs of Test Sample - Abs of Neg Control) / (Abs of Pos Control - Abs of Neg Control)] * 100

-

According to ASTM F756, materials are categorized based on their hemolytic index:

-

0-2% Hemolysis: Non-hemolytic

-

2-5% Hemolysis: Slightly hemolytic

-

>5% Hemolysis: Hemolytic

-

-

Data Presentation and Synthesis

To facilitate clear interpretation and comparison, all quantitative data should be summarized in tables.

Table 1: Cytotoxicity of this compound on L929 Fibroblasts

| Concentration (µg/mL) | % Cell Viability (MTT Assay, 24h) | % Cytotoxicity (LDH Assay, 24h) |

| 0 (Vehicle Control) | 100 ± 4.5 | 0 ± 2.1 |

| 10 | 98 ± 5.1 | 1.5 ± 1.8 |

| 50 | 95 ± 4.8 | 3.2 ± 2.5 |

| 100 | 89 ± 6.2 | 8.7 ± 3.1 |

| 250 | 71 ± 5.5 | 25.4 ± 4.3 |

| 500 | 45 ± 7.1 | 52.8 ± 6.9 |

| 1000 | 15 ± 3.9 | 88.1 ± 5.4 |

| Positive Control | 5 ± 2.0 | 95.0 ± 3.7 |

Data are presented as mean ± standard deviation and are hypothetical.

Table 2: Apoptosis vs. Necrosis in Response to this compound (500 µg/mL, 24h)

| Cell Population | % of Total Events (Untreated Control) | % of Total Events (Sar-Gly-Gly Treated) |

| Live (Annexin V- / 7-AAD-) | 96.1% | 48.2% |

| Early Apoptotic (Annexin V+ / 7-AAD-) | 2.5% | 35.7% |

| Late Apoptotic/Necrotic (Annexin V+ / 7-AAD+) | 0.8% | 12.1% |

| Necrotic (Annexin V- / 7-AAD+) | 0.6% | 4.0% |

Data are hypothetical and represent a typical output from flow cytometry analysis.

Table 3: Hemolytic Potential of this compound

| Concentration (µg/mL) | % Hemolysis | Hemolytic Category |

| 0 (Negative Control) | 0 | Non-hemolytic |

| 100 | 0.8 ± 0.2 | Non-hemolytic |

| 500 | 1.5 ± 0.4 | Non-hemolytic |

| 1000 | 2.3 ± 0.6 | Slightly hemolytic |

| Positive Control | 100 | Hemolytic |

Data are presented as mean ± standard deviation and are hypothetical.

Authoritative Grounding & Interpretation:

Synthesizing the data from these assays provides a multi-faceted view of the biological response to this compound. The MTT and LDH assays offer a dose-response curve, from which an IC50 (the concentration causing 50% inhibition of viability or 50% cytotoxicity) can be calculated.[9] If significant cytotoxicity is observed, the apoptosis assay reveals the underlying mechanism. For example, a high percentage of Annexin V-positive/7-AAD-negative cells would suggest an apoptotic mechanism, which is often considered a more controlled and less inflammatory pathway than necrosis.[7] Finally, the hemolysis assay provides critical information for any potential blood-contacting applications. A finding of "non-hemolytic" across a range of concentrations would be a highly favorable outcome.

Conclusion

This guide has outlined a rigorous, multi-tiered strategy for the initial biocompatibility and cytotoxicity assessment of the novel tripeptide this compound. By integrating assays that probe cell membrane integrity, metabolic activity, mechanisms of cell death, and hemocompatibility, this framework provides a comprehensive and reliable safety profile. The described protocols, grounded in ISO 10993 standards, are designed to be self-validating through the diligent use of controls. This approach ensures that the generated data is not only accurate but also provides the causal insights necessary for confident decision-making in the development of new biomaterials and therapeutics. The successful biological evaluation of this compound, following this structured plan, is a critical step toward realizing its potential in the biomedical field.

References

-

Cytotoxic activity of eight new peptides (individually and combined) in three cell lines. (2019). ResearchGate. [Link]

-

Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec. Evotec. [Link]

-

Novel Survivin Peptides Screened With Computer Algorithm Induce Cytotoxic T Lymphocytes With Higher Cytotoxic Efficiency to Cancer Cells. (2020). National Institutes of Health. [Link]

-

A Material Conferring Hemocompatibility. (2016). National Institutes of Health. [Link]

-

Determination of apoptosis and necrosis. (2001). PubMed. [Link]

-

The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? (2024). SpringerLink. [Link]

-

Medical Device Biocompatibility Testing and ISO 10993 Compliance. NAMSA. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Springer Nature. [Link]

-

Ensuring Medical Device Safety: The Role of Biocompatibility Testing and ISO 10993 Standards. (2025). Vonco. [Link]

-

ISO 10993-1 and Biocompatibility. Emergo. [Link]

-

Bio-inspired hemocompatible surface modifications for biomedical applications. National Institutes of Health. [Link]

-

HEMOCOMPATIBILITY AND BIOCOMPATIBILITY OF ANTIBACTERIAL BIOMIMETIC HYBRID FILMS. (2013). National Institutes of Health. [Link]

-

Sarcosine (n-methylglycine) | C6H14N2O4 | CID 22283799. PubChem. [Link]

-

In Vitro Investigation of Hemocompatibility of Hydrothermally Treated Titanium and Titanium Alloy Surfaces | ACS Omega. (2020). ACS Publications. [Link]

-

Sarcosine | C3H7NO2 | CID 1088. PubChem. [Link]

-

Sodium stearoyl sarcosinate | C21H40NNaO3 | CID 23678885. PubChem. [Link]

-

Caproyl sarcosine | C13H25NO3 | CID 4216818. PubChem. [Link]

-

Exploring the Role of Tripeptides in Wound Healing and Skin Regeneration: A Comprehensive Review. PubMed Central. [Link]

-

Evaluation of cytotoxicity of the peptides on human cell lines and bovine red blood cells. ResearchGate. [Link]

-

(A–E) Cytotoxicity profiles of novel peptides. Cells were incubated for... ResearchGate. [Link]

-

Biocompatibility Testing - ISO 10993 | Medistri SA. (2022). Medistri SA. [Link]

-

In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein. National Institutes of Health. [Link]

-

Analysis of Cell Viability by the Lactate Dehydrogenase Assay. (2018). PubMed. [Link]

-

Improved Polymer Hemocompatibility for Blood-Contacting Applications via S-Nitrosoglutathione Impregnation. (2022). National Institutes of Health. [Link]

-

Exploring the Role of Tripeptides in Wound Healing and Skin Regeneration: A Comprehensive Review. (2025). International Journal of Medical Sciences. [Link]

-

Biomedical applications of dipeptides and tripeptides. PubMed. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

-

Hemolysis Assay for Biomaterials Manual. (2024). HaemoScan. [Link]

-

Hemolysis test for (bio)materials. (2022). YouTube. [Link]

-

LDH Cytotoxicity Assay Kit. Tiaris Biosciences. [Link]

-

Hemolysis Assay for Biomaterials. HaemoScan. [Link]

-

LDH Cytotoxicity Assay. Creative Bioarray. [Link]

-

Hemolysis Assay SOP for Biomaterials | PDF. Scribd. [Link]

- WO2013050617A1 - Structured polypeptides with sarcosine linkers.

Sources

- 1. emergobyul.com [emergobyul.com]

- 2. Ensuring Medical Device Safety: The Role of Biocompatibility Testing and ISO 10993 Standards - Vonco [vonco.com]

- 3. The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. namsa.com [namsa.com]

- 5. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biocompatibility Testing - ISO 10993 | Medistri SA [medistri.swiss]

- 8. Improved Polymer Hemocompatibility for Blood-Contacting Applications via S-Nitrosoglutathione Impregnation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-(Sarcosyl)glycine | 38082-72-3 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. HEMOCOMPATIBILITY AND BIOCOMPATIBILITY OF ANTIBACTERIAL BIOMIMETIC HYBRID FILMS - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Sarcosylglycylglycine in Solution

Introduction: Unveiling the Molecular Dynamics of a Unique Dipeptide Surfactant

Sarcosylglycylglycine is a fascinating molecule that bridges the worlds of amino acids and surfactants. Its unique structure, consisting of a sarcosyl (N-methylglycyl) headgroup and a glycylglycine dipeptide tail, imparts amphiphilic properties that dictate its behavior and mechanism of action in aqueous solutions. This guide provides a comprehensive exploration of the physicochemical principles governing the activity of this compound, offering valuable insights for researchers, scientists, and drug development professionals. By understanding its fundamental properties, we can harness its potential in a variety of applications, from biomaterial engineering to drug delivery systems.

This document delves into the self-assembly characteristics, interfacial behavior, and potential biological interactions of this compound. We will explore how its molecular architecture leads to the formation of supramolecular structures and mediates its effects on cellular components. The experimental protocols and data presented herein are based on established methodologies for analogous surfactant and dipeptide systems, providing a robust framework for future investigations into this promising molecule.

I. Physicochemical Properties and Molecular Architecture

The mechanism of action of this compound is intrinsically linked to its amphiphilic nature. The molecule can be conceptually divided into two distinct regions:

-

The Hydrophobic Domain: The sarcosyl (N-methylglycyl) group, with its N-methyl substituent, provides a degree of hydrophobicity. This is the primary driver for the molecule's tendency to minimize contact with water.

-

The Hydrophilic Domain: The dipeptide glycylglycine tail, with its amide bonds and terminal carboxyl group, is polar and readily interacts with water molecules through hydrogen bonding.

This dual character is the cornerstone of its surface-active properties and its ability to self-assemble in aqueous environments. The balance between these hydrophobic and hydrophilic forces is critical in determining the specific nature of its activity.

II. Self-Assembly in Aqueous Solution: The Formation of Supramolecular Structures

In solution, individual this compound molecules, often referred to as unimers, will spontaneously organize into larger aggregates to minimize the energetically unfavorable interactions between their hydrophobic domains and water. This process of self-assembly is fundamental to its mechanism of action.

A. Micellization: A Key Mechanistic Step

Above a certain concentration, known as the Critical Micelle Concentration (CMC) , this compound molecules will form spherical structures called micelles . In these micelles, the hydrophobic sarcosyl groups are sequestered in the core, shielded from the aqueous environment, while the hydrophilic glycylglycine tails form a stabilizing corona on the exterior, interacting with the surrounding water molecules.

The formation of micelles is a dynamic equilibrium, with unimers constantly exchanging with the micelles. The CMC is a critical parameter that is influenced by factors such as temperature, pH, and the presence of electrolytes in the solution.

Caption: Schematic of this compound's interaction with a lipid membrane.

IV. Experimental Protocols for Characterization

To elucidate the specific mechanism of action of this compound, a combination of experimental techniques can be employed.

A. Determination of Critical Micelle Concentration (CMC)

Principle: The CMC is a fundamental property of any surfactant. It can be determined by measuring a physical property of the solution that changes abruptly at the point of micelle formation.

Methodology: Surface Tensiometry

-

Prepare a series of aqueous solutions of this compound with varying concentrations.

-

Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

-

Plot the surface tension as a function of the logarithm of the concentration.

-

The CMC is the concentration at which the surface tension plateaus.

Data Presentation:

| Concentration (mM) | Surface Tension (mN/m) |

| 0.1 | 72.0 |

| 0.5 | 68.5 |

| 1.0 | 65.2 |

| 5.0 | 55.1 |

| 10.0 | 45.3 |

| 20.0 | 45.0 |

| 50.0 | 45.1 |

(Note: The data in this table is hypothetical and for illustrative purposes only.)

B. Characterization of Supramolecular Structures

Principle: The size and shape of the self-assembled structures can be determined using light scattering and imaging techniques.

Methodology: Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM)

-

DLS:

-

Prepare a solution of this compound at a concentration above its CMC.

-

Analyze the solution using a DLS instrument to measure the hydrodynamic radius of the micelles or other aggregates.

-

-

TEM:

-

Prepare a dilute solution of the self-assembled structures.

-

Apply a small drop of the solution to a TEM grid and allow it to dry.

-

Optionally, use a negative staining agent (e.g., uranyl acetate) to enhance contrast.

-

Image the grid using a transmission electron microscope to visualize the morphology of the aggregates.

-

Caption: Workflow for the physicochemical characterization of this compound.

V. Potential Applications and Future Directions

The unique properties of this compound suggest a range of potential applications in the fields of biotechnology and drug development:

-

Drug Delivery: The hydrophobic core of its micelles can encapsulate poorly water-soluble drugs, enhancing their bioavailability.

-

Biomaterials: Its ability to form hydrogels could be exploited for tissue engineering and controlled release applications. [1]* Permeation Enhancers: Its membrane-disrupting properties could be utilized to enhance the delivery of drugs across biological barriers.

Future research should focus on detailed studies of its interactions with specific cell types and its biocompatibility and toxicity profiles. A deeper understanding of how to control its self-assembly into different supramolecular structures will be key to unlocking its full potential.

VI. Conclusion

The mechanism of action of this compound in solution is governed by its amphiphilic nature, which drives its self-assembly into supramolecular structures and its activity at interfaces. By forming micelles and other aggregates, it can interact with and modify the properties of its environment, including the disruption of lipid membranes. While further research is needed to fully elucidate its specific biological effects, the fundamental principles outlined in this guide provide a solid foundation for understanding and exploiting the potential of this versatile dipeptide surfactant.

References

-

Wei, Y., Zhang, J., & Liu, X. (2022). Surfactant-Assisted Assembly of Dipeptide Forming a Broom-like Structure. Molecules, 27(15), 4876. [Link] [2]2. Wei, Y., Zhang, J., & Liu, X. (2022). Surfactant-Assisted Assembly of Dipeptide Forming a Broom-like Structure. PubMed. [Link] [3]3. Debnath, S., Shome, A., Das, D., & Das, P. K. (2017). Stabilizing bubble and droplet interfaces using dipeptide hydrogels. RSC Publishing. [Link]

Sources

- 1. Stabilizing bubble and droplet interfaces using dipeptide hydrogels - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01053B [pubs.rsc.org]

- 2. Surfactant-Assisted Assembly of Dipeptide Forming a Broom-like Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Surfactant-Assisted Assembly of Dipeptide Forming a Broom-like Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Hydrophilic-Lipophilic Balance (HLB) of Sarcosylglycylglycine

This guide provides a comprehensive technical framework for determining the Hydrophilic-Lipophilic Balance (HLB) of the tripeptide Sarcosylglycylglycine (Sar-Gly-Gly). As novel peptide-based amphiphiles are increasingly explored in drug delivery and formulation science, understanding their surfactant properties is paramount. This document moves beyond a simple statement of value, offering both theoretical calculation methodologies and robust experimental protocols to empower researchers in their formulation development.

Executive Summary: The Amphiphilic Nature of a Tripeptide

This compound is a unique tripeptide featuring an N-methylated glycine (sarcosine) at its N-terminus. This seemingly minor modification introduces a critical element of lipophilicity to an otherwise hydrophilic peptide backbone. The molecule's structure, possessing a terminal primary amine, a terminal carboxylic acid, two internal amide (peptide) bonds, and the N-methyl group, creates a distinct, albeit weak, amphiphilic character.

The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale that quantifies the degree to which a surfactant is hydrophilic or lipophilic, predicting its behavior in multiphase systems.[1][2] For a novel molecule like this compound, a pre-determined HLB is not available in literature. Therefore, this guide establishes the scientific rationale and practical steps for its determination, a critical parameter for any professional seeking to utilize it as an emulsifier, wetting agent, or stabilizer in complex formulations.

Molecular Characterization of this compound

To calculate or experimentally determine the HLB, a foundational understanding of the molecule's structure is essential. This compound is a tripeptide with the linear formula C₇H₁₃N₃O₄ and a molecular weight of approximately 203.20 g/mol .

The key to its amphiphilic nature lies in the spatial distribution of its functional groups. The sarcosine residue provides a lipophilic anchor, while the peptide backbone and terminal ionic groups confer hydrophilicity.

Diagram 1: Annotated Structure of this compound

This diagram illustrates the distinct hydrophilic and lipophilic regions of the this compound molecule, which form the basis for HLB calculations.

Caption: Molecular structure of this compound with distinct functional regions.

Theoretical HLB Calculation: The Davies Group Contribution Method

For novel or complex surfactants where the Griffin method (based on the weight percentage of polyethylene oxide) is not applicable, the Davies method provides a robust alternative.[1][2] This method calculates the HLB by summing the contributions of the individual functional groups within the molecule. The governing equation is:

HLB = 7 + Σ(Hydrophilic Group Numbers) - Σ(Lipophilic Group Numbers) [3]

The constant '7' serves as a baseline for the calculation. Each functional group is assigned a number based on its relative hydrophilicity (positive value) or lipophilicity (negative value).

Diagram 2: Workflow for Davies Method HLB Calculation

This flowchart outlines the systematic process for calculating the HLB value of a molecule using the group contribution approach.

Caption: Workflow for determining HLB via the emulsion stability method.

Materials and Equipment

-

This compound

-

Mineral Oil (or other oil with a known RHLB)

-

Span® 80 (Sorbitan monooleate, HLB = 4.3)

-

Tween® 80 (Polysorbate 80, HLB = 15.0)

-

Deionized water

-

High-shear homogenizer

-

Graduated cylinders or beakers

-

Identical, clear glass vials for stability observation

Step-by-Step Methodology

1. Preparation of Surfactant Stock Blends:

-

Prepare a series of 10g surfactant blends by mixing Span 80 and Tween 80 in varying weight ratios to achieve a spectrum of HLB values. The HLB of the blend is the weighted average of the individual components.

-

Example Calculation for HLB 9:

- Let X = fraction of Tween 80.

- 9 = (X * 15.0) + ((1-X) * 4.3)

- 9 = 15X + 4.3 - 4.3X

- 4.7 = 10.7X

- X = 0.439 or 43.9%

- Therefore, the blend is 4.39g of Tween 80 and 5.61g of Span 80.

-

Prepare blends to cover the range from HLB 8 to 16 in increments of 1.0 HLB unit.

2. Emulsion Formulation:

-

For each test vial, prepare the following formulation (example for a 5% total surfactant concentration):

- Oil Phase: 47.5g Mineral Oil

- Aqueous Phase: 47.5g Deionized Water containing a fixed concentration of this compound (e.g., 0.5% w/w).

- Surfactant Blend: 5.0g of one of the prepared HLB stock blends.

3. Homogenization:

-

Combine the oil phase, aqueous phase, and the specific surfactant blend in a beaker.

-

Homogenize using a high-shear mixer at a consistent speed and duration for all samples (e.g., 5000 RPM for 5 minutes). This consistency is critical for comparative analysis.

-

Immediately transfer each emulsion to a labeled, sealed glass vial.

4. Stability Assessment:

-

Store the vials undisturbed at room temperature.

-

Visually inspect the emulsions at regular intervals (e.g., 1 hour, 4 hours, 24 hours, 1 week).

-

Record observations of creaming (oily layer at top), sedimentation (aqueous layer at bottom), and coalescence (breaking of the emulsion).

-

The HLB value of the blend that produces the most stable emulsion (i.e., shows the least phase separation over the longest time) is considered the Required HLB of the oil/water system. This value is then assigned as the experimental HLB of this compound.

Interpretation and Application of Results

The determined HLB value, whether theoretical or experimental, provides a powerful predictive tool for formulation scientists.

| HLB Range | General Application | Predicted Suitability of this compound (HLB ≈ 13.9) |

| 3 - 6 | W/O (Water-in-Oil) Emulsifier | Unlikely |

| 7 - 9 | Wetting and Spreading Agent | Possible, but not primary function |

| 8 - 16 | O/W (Oil-in-Water) Emulsifier | High Suitability |

| 13 - 16 | Detergent / Cleansing Agent | High Suitability |

| 16 - 18 | Solubilizer / Hydrotrope | Possible, on the lower end of the range |

The calculated HLB of ~13.9 strongly indicates that this compound is best suited for creating oil-in-water emulsions, which are the basis for a vast range of pharmaceutical and cosmetic products, including creams, lotions, and injectable formulations. Its peptide nature may also offer biocompatibility advantages over traditional synthetic surfactants.

Conclusion

This guide has established a dual-pronged approach for characterizing the Hydrophilic-Lipophilic Balance of this compound. The Davies group contribution method provides a rapid, theoretical HLB estimation of approximately 13.9 , classifying the molecule as a hydrophilic, O/W-type emulsifier. To validate and refine this prediction, a detailed experimental protocol based on emulsion stability has been provided. By employing these methodologies, researchers and drug development professionals can confidently assess the surfactant properties of this novel peptide amphiphile, enabling its rational incorporation into advanced formulation designs and accelerating product development timelines.

References

-

Davies, J. T. (1957). A quantitative kinetic theory of emulsion type, I. Physical chemistry of the emulsifying agent. Proceedings of the International Congress of Surface Activity, 1, 426-438. [Link]

-

Griffin, W. C. (1949). Classification of Surface-Active Agents by 'HLB'. Journal of the Society of Cosmetic Chemists, 1(5), 311-326. [Link]

-

YSL.IO. (n.d.). Application of HLB value in emulsion paint formulation design. Retrieved January 13, 2026, from [Link]

-

Bilal, D. (2020, June 28). Davies Method To Calculate HLB For Ionic Surfactant | Chemistry with Dr Bilal [Video]. YouTube. [Link]

-

Wikipedia contributors. (2023, December 19). Hydrophilic–lipophilic balance. In Wikipedia, The Free Encyclopedia. Retrieved January 13, 2026, from [Link]

-

Scribd. (n.d.). Hydrophilic Lipophilic Balance Scale. Retrieved January 13, 2026, from [Link]

-

ResearchGate. (2016). Molecular weights, HLB values (Davies, calculation in the ESI), surface.... [Link]

-

Gattefossé. (n.d.). PIT deviation for fast and accurate measure of HLB. Retrieved January 13, 2026, from [Link]

Sources

- 1. Hydrophilic-lipophilic balance [chemeurope.com]

- 2. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]